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Molecular Profile and Approved Indication

The table below summarizes the core characteristics of pemigatinib.

Property Description

Drug Name Pemigatinib (INCB054828; brand name: Pemazyre)

Primary Target Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 [1] [2] [3]

Mechanism of
Action

Selective, competitive ATP-binding inhibitor that blocks FGFR
autophosphorylation and downstream signaling (e.g., MAPK, PI3K/AKT,

JAK/STAT pathways) [2] [3] [4]

Key Biochemical
Potency (IC₅₀)

FGFR1: ~0.4 nM; FGFR2: ~0.5 nM; FGFR3: ~1.0 nM; FGFR4: ~30 nM

(demonstrating high selectivity for FGFR1-3) [1]

Primary Approved
Indication

Previously treated, unresectable locally advanced or metastatic

cholangiocarcinoma with FGFR2 fusions or rearrangements [2] [5]
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Pemigatinib exerts its effects by targeting the FGFR signaling pathway, and research is uncovering broader

applications, particularly in overcoming drug resistance.

Signaling Pathway and Cellular Effects

The diagram below illustrates the FGFR signaling pathway and the molecular consequences of its inhibition

by pemigatinib.
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Pemigatinib inhibits FGFR activation, blocking key cancer-promoting signaling pathways. [2] [3] [4]
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Treatment with pemigatinib induces several biological effects across different cancer cell lines, including:

Cell Cycle Arrest: Induction of G1 phase arrest [3].
Cellular Stress: Increased production of reactive oxygen species (ROS) and induction of cellular

senescence [3].
Apoptosis: Promotion of programmed cell death [3].

MicroRNA Modulation: Upregulation of tumor suppressor microRNAs (e.g., miR-133b, miR-139,
miR-186, miR-195) and subsequent downregulation of their oncogenic protein targets (e.g., c-Myc, c-

MET, CDK6, EGFR) [3].

Emerging Therapeutic Strategies

Preclinical studies highlight pemigatinib's potential in combination therapies to overcome resistance:

Sensitizing Glioblastoma to Standard Therapies: In glioblastoma stem cells (GSCs), FGFR1

signaling is a key mediator of radioresistance [1] [6]. Pemigatinib inhibits FGFR1 signaling, promotes

its degradation, and downregulates resistance-associated genes like S100A4 and FOXM1 [1]. This

significantly enhances GSCs' sensitivity to radiation therapy in vitro and shows promising trends for

prolonged survival in mouse models [1]. Recent research also demonstrates that pemigatinib can

sensitize GSCs to Tumor Treating Fields (TTFields) [6].

Overcoming KRAS G12C Inhibitor Resistance: In non-small cell lung cancer (NSCLC) with a

mesenchymal-like phenotype and high FGFR1 expression, FGFR signaling acts as a feedback

mechanism that confers inherent resistance to KRAS G12C inhibitors (e.g., sotorasib, adagrasib) [7]

[8]. The combination of pemigatinib and a KRAS G12C inhibitor shows high Bliss synergy,

effectively overcoming this resistance in both in vitro and in vivo models [7] [8]. Knockdown

experiments confirmed that FGFR1, but not FGFR2-4, is responsible for this synergistic effect [7].

Quantitative Efficacy and Safety Profile

Clinical Efficacy in Cholangiocarcinoma

A 2025 systematic review of five studies (459 patients) consolidated the efficacy of pemigatinib in its

approved population [2]:
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Efficacy Measure Result

Objective Response Rate (ORR) 43.2%

Complete Response (CR) 3.0%

Partial Response (PR) 40.2%

Stable Disease (SD) 36.9%

Disease Control Rate (DCR = CR+PR+SD) 80.1%

Progressive Disease (PD) 14.9%

Median Progression-Free Survival (PFS) 6.3 - 8.7 months (varies by study cohort)

Safety and Adverse Events

The table below summarizes the most common adverse events (AEs) associated with pemigatinib from the

systematic review and a 2025 real-world pharmacovigilance study of the FDA Adverse Event Reporting

System (FAERS) [2] [9].

Adverse Event Frequency (Clinical Data) Frequency (Real-World FAERS Data)

Hyperphosphatemia 48.0% Most frequent in "Metabolism and nutrition
disorders"

Fatigue 33.0% Frequently reported ("General disorders")

Alopecia 32.7% Information missing

Diarrhea 28.6% Frequently reported ("Gastrointestinal
disorders")

Dry Eye 20.1% Frequently reported ("Skin and subcutaneous
tissue disorders")
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Adverse Event Frequency (Clinical Data) Frequency (Real-World FAERS Data)

Other Ocular
Toxicity

Keratitis, retinal detachment,
blurred vision

Information missing

The real-world study also identified novel AEs not initially highlighted in clinical trials, such as reduced

fluid intake, and noted a median time-to-onset of AEs of 29 days for pemigatinib [9].

Experimental Workflow for Combination Therapy
Research

For researchers investigating pemigatinib in combination with other therapies, the following workflow

outlines a standard preclinical methodology. This is adapted from studies on its combination with KRAS

G12C inhibitors in NSCLC [7] [8].
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1. In Vitro Screening

Cell Culture & Plating
(Mesenchymal-like NSCLC cell lines

with KRAS G12C mutation and high FGFR1)

Drug Treatment
(6x6 matrix of concentrations:

Pemigatinib + KRAS G12C inhibitor)

Viability Assay
(5-day treatment, CellTiter-Glo measurement)

Synergy Analysis
(Bliss Independence Model)

2. Target Validation

If Synergy

Gene Knockdown
(FGFR1 vs. FGFR2-4 siRNA/shRNA)

Re-assess Combination Efficacy

3 In Vivo Validation

If FGFR1-specific
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3. In Vivo Validation

Mouse Xenograft/PDX Models
(High FGFR1, KRAS G12C tumors)

In Vivo Dosing
(Pemigatinib p.o. + KRAS G12C inhibitor p.o.)

Tumor Growth & Survival Analysis

Click to download full resolution via product page

Standard workflow for evaluating pemigatinib in drug combinations, from screening to in vivo validation.

[7] [8]

Key Protocols

Synergy Assessment: The Bliss Independence model is used to calculate a synergy score. A

score > 0 indicates synergy, meaning the combination is more effective than the expected additive
effect of each drug alone [7] [8].

In Vivo Models: Patient-derived xenograft (PDX) or human lung cancer xenograft models with a
mesenchymal phenotype, high FGFR1 expression, and KRAS G12C mutation are used. Pemigatinib
is typically administered orally once daily [7] [8].

Research Perspectives and Challenges

Mechanism of Resistance: Despite initial efficacy, acquired resistance to pemigatinib can develop,
often through secondary mutations in the FGFR2 kinase domain in cholangiocarcinoma [2] [5].

Future Directions: Research is exploring next-generation inhibitors and new combinations. Using
irreversible FGFR inhibitors or combining pemigatinib with agents that target bypass resistance

pathways (e.g., EGFR inhibitors) are promising strategies [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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